5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a piperazine ring, a sulfonyl group, and a tetrahydropyrimidine-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The scalability of the synthetic route is crucial for commercial applications, and optimization of reaction conditions is often required to achieve cost-effective production .
Chemical Reactions Analysis
Types of Reactions
5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.
Medicine: The compound is explored for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group are key functional moieties that enable binding to enzymes, receptors, or other biomolecules. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares the piperazine and chlorophenyl moieties but differs in its triazole structure.
2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one: Another similar compound with a piperazine ring and chlorophenyl group, but with a triazolo-pyridinone structure.
Uniqueness
The uniqueness of 5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group and the tetrahydropyrimidine-dione ring distinguishes it from other similar compounds, potentially leading to unique applications and effects .
Properties
IUPAC Name |
5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O4S/c1-12-15(16(23)20(3)17(24)19(12)2)27(25,26)22-9-7-21(8-10-22)14-6-4-5-13(18)11-14/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLWEHZUZSEYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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